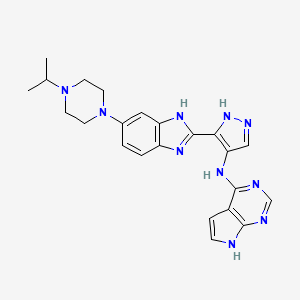

Syk-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H26N10 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

N-[5-[6-(4-propan-2-ylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C23H26N10/c1-14(2)32-7-9-33(10-8-32)15-3-4-17-18(11-15)29-23(28-17)20-19(12-27-31-20)30-22-16-5-6-24-21(16)25-13-26-22/h3-6,11-14H,7-10H2,1-2H3,(H,27,31)(H,28,29)(H2,24,25,26,30) |

InChI Key |

MSHCGLLGVLXBJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C=NN4)NC5=NC=NC6=C5C=CN6 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Syk-IN-8 in B-Cell Malignancies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a variety of B-cell malignancies. As a non-receptor tyrosine kinase, Syk plays a pivotal role in transducing signals downstream of the B-cell receptor (BCR), which is essential for the proliferation and survival of both healthy and malignant B-cells.[1][2] The inhibitor Syk-IN-8, also identified as compound 19q, is a potent and selective inhibitor of Syk, demonstrating significant anti-proliferative activity against various hematological tumor cells.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in B-cell malignancies, detailing the underlying signaling pathways, experimental validation protocols, and quantitative efficacy data.

The Role of Syk in B-Cell Receptor (BCR) Signaling

The B-cell receptor is a critical component for B-cell development, activation, and survival. In many B-cell malignancies, malignant cells are dependent on chronic BCR signaling for their continued growth and survival. Syk is a central mediator in this pathway. Upon antigen binding to the BCR, or through tonic signaling, the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR-associated CD79A and CD79B proteins are phosphorylated by Src-family kinases. This phosphorylation creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the BCR complex and its subsequent activation through autophosphorylation.[4]

Activated Syk then phosphorylates a multitude of downstream substrates, including PLCγ2, which initiates a cascade of signaling events.[3] These pathways ultimately lead to the activation of transcription factors such as NF-κB, which regulate the expression of genes crucial for B-cell proliferation, survival, and differentiation.[4] In B-cell malignancies, this signaling pathway is often constitutively active, driving uncontrolled cell growth.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of Syk. By binding to the ATP-binding pocket of the Syk kinase domain, this compound prevents the phosphorylation of Syk itself and its downstream substrates. This blockade of Syk activity leads to the interruption of the entire BCR signaling cascade. The primary consequences of this inhibition in B-cell malignancies are the induction of apoptosis and the cessation of cellular proliferation.[2]

Inhibition of Downstream Signaling

A key downstream effector of Syk is Phospholipase C gamma 2 (PLCγ2). This compound has been shown to effectively inhibit the phosphorylation of PLCγ2.[3] The inhibition of PLCγ2 phosphorylation disrupts the production of secondary messengers, which in turn abrogates the activation of critical pro-survival signaling pathways, including the PI3K/AKT and MAPK pathways.[2]

Induction of Apoptosis

By disrupting the chronic pro-survival signals emanating from the BCR, this compound and other Syk inhibitors induce programmed cell death, or apoptosis, in malignant B-cells. This is a key mechanism for the elimination of tumor cells.

Anti-Proliferative Effects

The BCR signaling pathway is a major driver of proliferation in B-cell malignancies. By inhibiting Syk, this compound effectively halts the cell cycle, leading to a potent anti-proliferative effect.[3]

Quantitative Data on Syk Inhibitor Efficacy

While specific quantitative data for this compound is emerging, the efficacy of Syk inhibitors in B-cell malignancies has been well-documented with other compounds in this class. The following tables summarize representative data for potent Syk inhibitors in various B-cell malignancy cell lines.

Table 1: In Vitro Anti-Proliferative Activity of Representative Syk Inhibitors in B-Cell Malignancy Cell Lines

| Cell Line | B-Cell Malignancy Type | Syk Inhibitor | IC50 (µM) |

| Ramos | Burkitt's Lymphoma | R406 | 0.5 |

| SUDHL-4 | Diffuse Large B-Cell Lymphoma (DLBCL) | R406 | 1.2 |

| SUDHL-6 | Diffuse Large B-Cell Lymphoma (DLBCL) | R406 | 0.9 |

| TMD8 | Diffuse Large B-Cell Lymphoma (DLBCL) | Entospletinib | 0.03 |

| DOHH2 | Follicular Lymphoma | Entospletinib | 0.02 |

Note: Data presented are for the representative Syk inhibitors R406 and Entospletinib and are intended to be illustrative of the potency of this class of compounds. Specific IC50 values for this compound are under investigation.

Table 2: Kinase Selectivity Profile of a Representative Syk Inhibitor

| Kinase | IC50 (nM) |

| Syk | <10 |

| JAK1 | >1000 |

| JAK2 | >1000 |

| JAK3 | >1000 |

| LYN | >100 |

| BTK | >100 |

Note: This table illustrates the high selectivity of a representative Syk inhibitor. The selectivity profile of this compound is a key aspect of its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Syk inhibitors like this compound.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on Syk kinase in a cell-free system.

Methodology:

-

Reagents: Recombinant human Syk enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the Syk enzyme, the peptide substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on B-cell malignancy cell lines.

Methodology:

-

Cell Lines: A panel of B-cell malignancy cell lines (e.g., Ramos, SUDHL-4, SUDHL-6).

-

Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Prepare a serial dilution of this compound and add it to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

Western Blot Analysis for Phospho-Syk and Downstream Targets

Objective: To confirm the inhibition of Syk phosphorylation and its downstream signaling pathways in intact cells.

Methodology:

-

Cell Treatment and Lysis:

-

Treat B-cell malignancy cell lines with varying concentrations of this compound for a specified time.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phospho-Syk (e.g., Tyr525/526), total Syk, phospho-PLCγ2, total PLCγ2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagram

Caption: BCR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of Syk inhibition.

Conclusion

This compound represents a promising therapeutic agent for the treatment of B-cell malignancies by targeting a key survival and proliferation pathway. Its mechanism of action, centered on the potent and selective inhibition of Syk kinase, leads to the disruption of BCR signaling, induction of apoptosis, and a halt in cellular proliferation. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other inhibitors in this class. Further research will continue to elucidate the full potential of Syk inhibition as a cornerstone of therapy for B-cell cancers.

References

- 1. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evaluation of the Synergistic Potential of Simultaneous Pan- or Isoform-Specific BET and SYK Inhibition in B-Cell Lymphoma: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Syk-IN-8 in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction in a multitude of hematopoietic cells. Its involvement in pathways regulating immune responses, inflammation, and cell proliferation has made it a compelling therapeutic target for a range of diseases, including hematological malignancies, autoimmune disorders, and allergic conditions. Syk-IN-8, a novel and potent Syk inhibitor, has emerged as a significant tool for dissecting these cellular pathways and as a promising candidate for further drug development. This guide provides an in-depth analysis of the function of this compound in cellular pathways, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction to Spleen Tyrosine Kinase (Syk)

Syk is a 72 kDa protein predominantly expressed in hematopoietic cells, including B cells, mast cells, neutrophils, and macrophages.[1][2] It is a key mediator of signal transduction downstream of various cell surface receptors, most notably the B-cell receptor (BCR) and Fc receptors.[1][3] The structure of Syk includes two N-terminal Src homology 2 (SH2) domains and a C-terminal kinase domain.[2] The SH2 domains bind to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of receptor-associated chains, leading to the recruitment of Syk to the cell membrane and its subsequent activation.[2][4]

Once activated, Syk phosphorylates a plethora of downstream substrates, initiating signaling cascades that regulate diverse cellular functions such as proliferation, differentiation, cytokine release, and phagocytosis.[1][2][4] Dysregulation of Syk activity has been implicated in the pathophysiology of various diseases, making it an attractive target for therapeutic intervention.[1][5]

This compound: A Potent and Selective Syk Inhibitor

This compound (also referred to as compound 19q) is a recently developed, highly potent inhibitor of Syk.[6] It belongs to a series of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives designed for the treatment of hematological malignancies.[6]

Mechanism of Action

Like many kinase inhibitors, this compound is believed to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Syk kinase domain and preventing the phosphorylation of its substrates.[1] By inhibiting the catalytic activity of Syk, this compound effectively blocks the downstream signaling cascades that are dependent on this kinase. A key downstream event inhibited by this compound is the phosphorylation of Phospholipase C gamma 2 (PLCγ2), a critical step in the B-cell receptor signaling pathway.[6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other representative Syk inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound (19q) | Syk | 0.52 | [6] |

| R406 (active metabolite of Fostamatinib) | Syk | 41 |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antiproliferative Activity of this compound in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Ramos | Burkitt's Lymphoma | Data not publicly available |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Data not publicly available |

| MV4-11 | Acute Myeloid Leukemia | Data not publicly available |

| MOLM-13 | Acute Myeloid Leukemia | Data not publicly available |

Note: While the primary publication reports potent antiproliferative activity of this compound against these cell lines, the specific IC50 values are not available in the public domain at the time of this guide's compilation.[6]

Table 3: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition @ 1 µM |

| Syk | >99% |

| Other Kinases | Data not publicly available |

Note: The primary publication states that this compound "showed potency against several other kinases," but a detailed selectivity panel is not publicly available.[6]

Function of this compound in Cellular Pathways

The primary function of this compound is the potent and selective inhibition of Syk, which has profound effects on several key cellular pathways, particularly in immune cells.

B-Cell Receptor (BCR) Signaling

The BCR signaling pathway is fundamental for B-cell development, activation, proliferation, and differentiation. Syk is a central and indispensable component of this pathway.[7] Upon antigen binding to the BCR, Src-family kinases phosphorylate the ITAMs of the BCR-associated CD79a and CD79b chains. This creates docking sites for the SH2 domains of Syk, leading to its recruitment and activation.[2] Activated Syk then phosphorylates downstream adaptor proteins, such as SLP-65 (BLNK), and enzymes, including Bruton's tyrosine kinase (BTK) and PLCγ2.[2] The phosphorylation of PLCγ2 leads to its activation and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These second messengers trigger downstream signaling events, including calcium mobilization and activation of protein kinase C (PKC), ultimately leading to the activation of transcription factors like NF-κB and NFAT, which drive B-cell responses.[2]

This compound, by inhibiting Syk, effectively blocks this entire cascade at a very upstream point. This leads to the suppression of B-cell proliferation and survival, which is particularly relevant in the context of B-cell malignancies where BCR signaling is often constitutively active.[5][6]

Fc Receptor (FcR) Signaling

Syk is also a crucial mediator of signaling downstream of Fc receptors, which are expressed on the surface of various immune cells, including mast cells, macrophages, and neutrophils.[2] Engagement of Fc receptors by antibody-antigen complexes triggers the phosphorylation of ITAMs in the FcRγ chain, leading to the recruitment and activation of Syk.[2] This initiates a signaling cascade that results in the release of inflammatory mediators, phagocytosis, and antibody-dependent cell-mediated cytotoxicity (ADCC).[4]

In mast cells, for example, cross-linking of the high-affinity IgE receptor (FcεRI) leads to Syk-dependent degranulation and the release of histamine and other inflammatory mediators, which are key events in allergic responses.[2] By inhibiting Syk, this compound can block these FcR-mediated inflammatory responses, highlighting its potential therapeutic utility in allergic and autoimmune diseases.

Other Syk-Dependent Pathways

Syk is also involved in signaling from other receptors, including integrins and C-type lectin receptors, and has been implicated in osteoclast maturation and platelet activation.[4] Furthermore, deregulated Syk activity has been shown to induce growth factor-independent proliferation of pre-B cells, suggesting a role as a proto-oncogene in certain contexts.[5] The inhibition of Syk by this compound would be expected to impact these pathways as well, contributing to its broad therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize Syk inhibitors like this compound. These are generalized protocols based on standard laboratory practices and may require optimization for specific experimental conditions.

In Vitro Syk Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified Syk kinase.

Materials:

-

Recombinant human Syk kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Syk-specific peptide substrate

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of Syk kinase solution (e.g., 1.5 ng/µL in kinase buffer).

-

Add 2 µL of a mixture of the peptide substrate and ATP (final concentrations to be optimized, e.g., 0.2 µg/µL substrate and 10 µM ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

To measure kinase activity, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Hematological cancer cell lines (e.g., Ramos, MV4-11)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Allow the plate to equilibrate to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.

Western Blot Analysis of PLCγ2 Phosphorylation

This assay assesses the ability of this compound to inhibit the phosphorylation of a key downstream target of Syk in a cellular context.

Materials:

-

Ramos cells (or other suitable B-cell line)

-

RPMI-1640 medium with 10% FBS

-

This compound dissolved in DMSO

-

Anti-human IgM antibody (for BCR stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PLCγ2 (Tyr759), anti-total-PLCγ2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture Ramos cells to a sufficient density.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 5-10 minutes at 37°C to induce BCR signaling.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-PLCγ2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total PLCγ2 and β-actin for loading controls.

-

Quantify the band intensities to determine the relative levels of phosphorylated PLCγ2.

In Vivo Efficacy in a Xenograft Model

The antitumor activity of this compound has been evaluated in a mouse xenograft model using the MV4-11 human acute myeloid leukemia cell line.[6]

Generalized Protocol:

-

Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with MV4-11 cells.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule (e.g., 1 mg/kg/day).[6] The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and weighed.

-

The efficacy of this compound is determined by comparing the tumor growth inhibition in the treated group to the control group.

Conclusion

This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase, a critical enzyme in the signaling pathways of hematopoietic cells. By effectively blocking Syk-mediated signaling, particularly through the B-cell receptor and Fc receptors, this compound demonstrates significant antiproliferative activity in hematological cancer models and holds promise for the treatment of a variety of immune-related disorders. The detailed experimental methodologies provided in this guide offer a framework for the further investigation and characterization of this compound and other novel Syk inhibitors. As research in this area continues, a deeper understanding of the intricate roles of Syk in cellular pathways will undoubtedly pave the way for the development of more targeted and effective therapies.

References

- 1. European Journal of Medicinal Chemistry [research.tec.mx]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of Syk-IN-8: A Potent Kinase Inhibitor for Hematological Malignancies

A technical guide on the discovery, mechanism of action, and preclinical development of Syk-IN-8, a novel and potent Spleen Tyrosine Kinase (Syk) inhibitor, for researchers, scientists, and drug development professionals.

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] Its involvement in the B-cell receptor (BCR) signaling cascade has made it a compelling therapeutic target for a range of hematological malignancies and autoimmune diseases.[1][2] In the quest for novel and more effective treatments for blood cancers, a new chemical entity, this compound, has emerged as a highly potent inhibitor of Syk. This technical guide provides a comprehensive overview of the discovery, development timeline, and preclinical characterization of this compound.

Discovery and Development Timeline

This compound, also identified as compound 19q, was first disclosed in a 2023 publication in the European Journal of Medicinal Chemistry by a team of researchers led by Bingbing Cui.[3] The discovery was the result of a fragment-based drug design and structural optimization program aimed at identifying novel 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives with potent Syk inhibitory activity.[1] While the specific dates for each development phase are not publicly available, the timeline can be inferred from the initial patent filings for related scaffolds and the publication of the primary research. A Chinese patent application, CN114015523A, filed in 2022, describes similar benzimidazole derivatives, suggesting the underlying scaffold was under investigation prior to the specific disclosure of this compound.

Biochemical and Cellular Activity

This compound has demonstrated exceptional potency against its primary target, Spleen Tyrosine Kinase, and significant antiproliferative effects in various hematological cancer cell lines.

| Parameter | Value | Assay Type | Reference |

| Syk IC50 | 0.52 nM | Biochemical Kinase Assay | [1] |

| Antiproliferative Activity (MV4-11) | Potent (Specific IC50 not detailed in abstract) | Cell-based Assay | [1][2] |

| Antiproliferative Activity (Other Hematological Cancer Cell Lines) | Active (Specific cell lines and IC50 values not detailed in abstract) | Cell-based Assay | [1][4] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the catalytic activity of Syk. This kinase is a crucial component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, Syk is activated and phosphorylates downstream effector molecules, including Phospholipase C gamma 2 (PLCγ2).[3] Phosphorylated PLCγ2 initiates a cascade of downstream signals that are essential for B-cell proliferation, differentiation, and survival.

This compound has been shown to effectively inhibit the phosphorylation of PLCγ2 in Ramos cells, a human Burkitt's lymphoma cell line commonly used to study BCR signaling.[1] This demonstrates that this compound can effectively block the signaling cascade downstream of Syk, leading to the observed antiproliferative effects in hematological cancer cells.

Signaling Pathway Diagram

Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy

The preclinical efficacy of this compound was evaluated in a mouse xenograft model using the MV4-11 human acute myeloid leukemia (AML) cell line. In this model, this compound demonstrated impressive anti-tumor activity at a low dosage of 1 mg/kg/day, administered orally.[1][2] Importantly, this efficacy was achieved without any reported negative impact on the body weight of the mice, suggesting a favorable tolerability profile at the effective dose.[1]

Experimental Protocols

While the full detailed protocols are proprietary to the discovering institution, this section outlines the general methodologies typically employed for the key experiments cited in the characterization of this compound.

Biochemical Syk Kinase Assay

Objective: To determine the in vitro inhibitory potency of this compound against the isolated Syk enzyme.

General Protocol:

-

Recombinant human Syk kinase is incubated with a specific peptide substrate and ATP in a suitable kinase buffer.

-

This compound is added at various concentrations to determine its effect on the kinase activity.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified. This is often done using methods such as:

-

Radiometric assay: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Measuring the amount of ADP produced, which is then converted to a light signal.

-

Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

-

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Cellular PLCγ2 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit Syk activity within a cellular context.

General Protocol:

-

Ramos cells are cultured under standard conditions.

-

The cells are pre-incubated with varying concentrations of this compound for a specified duration.

-

Syk signaling is stimulated by activating the B-cell receptor, typically using an anti-IgM antibody.

-

After a short stimulation period, the cells are lysed to extract proteins.

-

The levels of phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2 are determined by Western blotting or ELISA using specific antibodies.

-

The inhibition of PLCγ2 phosphorylation is quantified relative to a vehicle-treated control.

Experimental Workflow for Cellular Phosphorylation Assay

Caption: General workflow for the cellular PLCγ2 phosphorylation assay.

In Vivo MV4-11 Xenograft Model

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

General Protocol:

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously inoculated with MV4-11 cells.

-

Tumors are allowed to grow to a palpable size.

-

The mice are randomized into treatment and control groups.

-

The treatment group receives this compound (e.g., 1 mg/kg/day, orally), while the control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors may be excised and weighed, and further analysis (e.g., immunohistochemistry) may be performed.

-

The efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound is a novel, highly potent Spleen Tyrosine Kinase inhibitor with promising preclinical activity against hematological malignancies. Its discovery and initial characterization have demonstrated excellent biochemical and cellular potency, on-target activity in a relevant signaling pathway, and significant in vivo efficacy at a low, well-tolerated dose. These findings position this compound as a strong candidate for further development as a potential therapeutic agent for the treatment of blood cancers. Future studies will likely focus on a broader characterization of its kinase selectivity, a more detailed investigation of its pharmacokinetic and pharmacodynamic properties, and evaluation in a wider range of preclinical models of hematological cancers.

References

Syk-IN-8: A Potent Kinase Inhibitor with Therapeutic Potential in Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Spleen Tyrosine Kinase (Syk) has emerged as a critical signaling node in various hematological cancers, particularly those of B-cell origin. Its central role in B-cell receptor (BCR) signaling and other pro-survival pathways makes it a compelling target for therapeutic intervention. Syk-IN-8 is a novel, potent inhibitor of Syk that has demonstrated significant anti-proliferative activity against multiple hematological tumor cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data in hematological cancers, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the full therapeutic potential of this compound.

Introduction: The Role of Syk in Hematological Cancers

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[1][2] It is a crucial component of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[3][4] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), and Mantle Cell Lymphoma (MCL), constitutive activation of the BCR signaling pathway is a key driver of tumor cell proliferation and survival.[2][5][6]

Upon antigen binding to the BCR, or through tonic signaling, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer and becomes activated.[4] Activated Syk initiates a cascade of downstream signaling events, including the activation of pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which collectively promote cell survival, proliferation, and differentiation.[7] Given its central role in these oncogenic processes, targeting Syk with small molecule inhibitors has become a promising therapeutic strategy.[5][8]

This compound: A Novel and Potent Syk Inhibitor

This compound (also referred to as compound 19q) is a recently developed, potent, and selective inhibitor of Syk.[5] Preclinical studies have shown that this compound exhibits significant anti-proliferative activity against a range of hematological cancer cell lines. Its mechanism of action involves the direct inhibition of Syk kinase activity, leading to the suppression of downstream signaling pathways and the induction of apoptosis in malignant cells. One of the key downstream effects of Syk inhibition by this compound is the inhibition of PLCγ2 phosphorylation, a critical step in the BCR signaling cascade.[5]

Quantitative Data: In Vitro Efficacy of Syk Inhibition

The following tables summarize the in vitro efficacy of Syk inhibitors against various hematological cancer cell lines. While extensive data for this compound is emerging, the provided data for other well-characterized Syk inhibitors offer a comparative context for its potential potency.

Table 1: IC50 Values of Syk Inhibitors in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | Syk Inhibitor | IC50 (µM) | Reference |

| NALM-6 | Pre-B ALL | Entospletinib | ~2.5 | [6] |

| SEM | Pro-B ALL | Entospletinib | ~3.0 | [6] |

| RS4;11 | Pro-B ALL | Entospletinib | >20 | [6] |

| Various AML | Acute Myeloid Leukemia | Fostamatinib | Varies | [9] |

| Various AML | Acute Myeloid Leukemia | Entospletinib | Varies | [9] |

| Various AML | Acute Myeloid Leukemia | Cerdulatinib | Varies | [9] |

| Various AML | Acute Myeloid Leukemia | TAK-659 | Varies | [9] |

Note: The IC50 values can vary depending on the specific assay conditions and duration of exposure.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the catalytic activity of Syk, thereby blocking downstream signaling cascades crucial for the survival and proliferation of malignant B-cells.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the effect of this compound on the viability of hematological cancer cell lines.

Caption: Workflow for a typical cell viability assay.

Protocol:

-

Cell Seeding: Seed hematological cancer cells (e.g., NALM-6, SEM) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24, 48, or 72 hours.

-

MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.[3][10]

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[3][10]

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Measure the absorbance at a wavelength of 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blotting for Syk Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on Syk phosphorylation.

Protocol:

-

Cell Treatment: Culture hematological cancer cells to a sufficient density and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[11]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-pSyk Tyr525/526) overnight at 4°C.[12] Also, probe a separate blot with an antibody for total Syk as a loading control.[12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Syk compared to total Syk.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of hematological cancer.

Caption: General workflow for an in vivo xenograft study.

Protocol:

-

Cell Implantation: Subcutaneously or intravenously inject a suspension of a human hematological cancer cell line (e.g., 5-10 x 10^6 cells) into immunocompromised mice (e.g., NOD/SCID or NSG).[13][14]

-

Tumor Growth Monitoring: Monitor the mice for tumor development. For subcutaneous models, measure tumor volume regularly using calipers.

-

Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15] Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.

-

Efficacy Assessment: Monitor tumor growth and the general health of the mice throughout the study. Record body weights as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.[13] Analyze tumor weight, and perform histological and immunohistochemical analyses to assess cell proliferation, apoptosis, and target engagement (e.g., pSyk levels).

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of hematological malignancies. Its potent and selective inhibition of Syk kinase activity provides a strong rationale for its further development. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to investigate the full potential of this compound. Future studies should focus on comprehensive preclinical evaluation, including in vivo efficacy in various models of hematological cancers, pharmacokinetic and pharmacodynamic profiling, and assessment of potential combination therapies to overcome resistance and enhance anti-tumor activity. The continued exploration of this compound and other next-generation Syk inhibitors holds the promise of delivering novel and effective treatments for patients with hematological cancers.

References

- 1. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Syk kinase as a therapeutic target in leukemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. purdue.edu [purdue.edu]

- 8. Syk inhibitors in clinical development for hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterogeneity of Patient-Derived Acute Myeloid Leukemia Cells Subjected to SYK In Vitro Inhibition [mdpi.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 12. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Syk inhibitor fostamatinib disodium (R788) inhibits tumor growth in the Eμ- TCL1 transgenic mouse model of CLL by blocking antigen-dependent B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Cascade Downstream of Spleen Tyrosine Kinase (Syk)

For Researchers, Scientists, and Drug Development Professionals

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of cell types, most notably hematopoietic cells.[1][2] It is critically involved in coupling activated immunoreceptors to downstream signaling events that mediate diverse cellular responses, including proliferation, differentiation, phagocytosis, and degranulation.[3][4][5] This technical guide provides a comprehensive overview of the signaling cascade downstream of Syk, with a focus on key molecular players, experimental methodologies to study the pathway, and quantitative data to support our understanding of these complex interactions.

Activation of Syk: The Initial Signal

Syk is activated downstream of various transmembrane receptors, including B-cell receptors (BCRs), Fc receptors (FcRs), and Toll-like receptors (TLRs).[1][6] A common mechanism of activation involves the binding of Syk's tandem Src homology 2 (SH2) domains to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of these receptors.[2][7][8][9] This interaction leads to a conformational change and subsequent autophosphorylation of Syk on multiple tyrosine residues, which is essential for its kinase activity and the recruitment of downstream signaling molecules.[3][8][10] Specifically, phosphorylation at Tyr525 and Tyr526 in the activation loop is crucial for Syk function.[3]

Core Downstream Signaling Pathways

Once activated, Syk initiates a cascade of signaling events by phosphorylating a multitude of downstream effector and adapter proteins. These interactions lead to the activation of several key signaling pathways that ultimately dictate the cellular response.

Activated Syk directly interacts with and phosphorylates Phospholipase C gamma (PLCγ), specifically PLCγ1 and PLCγ2.[6][9][11] This interaction is mediated by the binding of the SH2 domains of PLCγ to phosphorylated tyrosine residues in the linker region of Syk, such as Tyr348 and Tyr352.[3][11] The phosphorylation of PLCγ on key regulatory residues, including Tyr783, is essential for its activation.[11][12]

Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with calcium, activates protein kinase C (PKC) isoforms. This pathway is crucial for cellular responses such as degranulation in mast cells and B-cell activation.[4]

Syk activation also leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K).[9][13] The p85 regulatory subunit of PI3K can bind to phosphorylated tyrosine residues on Syk.[14][15] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and Bruton's tyrosine kinase (Btk).[16] This recruitment to the plasma membrane leads to the activation of Akt, a key regulator of cell survival, proliferation, and metabolism.[16] The Syk-PI3K-Akt axis is particularly important in promoting the survival of B-cell lymphomas.[16][17]

Vav family proteins (Vav1, Vav2, and Vav3) are guanine nucleotide exchange factors (GEFs) for Rho family GTPases and are key substrates of Syk.[18][19][20] Upon phosphorylation by Syk, Vav proteins become activated and promote the exchange of GDP for GTP on Rho GTPases such as Rac1 and Cdc42.[21] This activation is critical for actin cytoskeletal rearrangements, which are essential for processes like phagocytosis, cell migration, and the formation of the immunological synapse.[21] The interaction between Syk and Vav is direct and requires the SH2 domain of Vav and phosphorylated tyrosines in the linker region of Syk.[18]

The activation of Syk can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[9][22] The activation of these pathways is often downstream of other Syk-mediated events, such as the activation of PLCγ and Ras. The MAPK pathways regulate a wide range of cellular processes, including gene expression, proliferation, and apoptosis. For instance, in polymorphonuclear leukocytes, Syk activation is required for ERK1 and ERK2 phosphorylation during phagocytosis.[22]

Syk plays a crucial role in the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, a central regulator of inflammatory and immune responses.[23][24][25][26] In some contexts, Syk can activate NF-κB through the canonical pathway involving the phosphorylation and degradation of IκBα.[27][28] In other scenarios, particularly in response to TNF, Syk can mediate NF-κB activation by controlling the transactivation potential of RelA/p65 through tyrosine phosphorylation.[29]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Syk signaling cascade, providing insights into the potency of inhibitors and the kinetics of molecular interactions.

| Compound | Target | IC50 (nM) | Assay Type | Cell Line/System | Reference |

| Staurosporine | Syk | 0.3 | Radiometric HotSpot Kinase Assay | Purified Human Syk | [30] |

| AG1478 | Syk | 17,000 | Radiometric HotSpot Kinase Assay | Purified Human Syk | [30] |

| D-64406 | Syk | 10,000 | Radiometric HotSpot Kinase Assay | Purified Human Syk | [30] |

Table 1: Inhibitor Potency against Syk Kinase. This table provides the half-maximal inhibitory concentration (IC50) values for various compounds against Syk, as determined by in vitro kinase assays.

| Interacting Proteins | Method | Key Findings | Reference |

| Syk and PLCγ1 | Co-immunoprecipitation | Interaction is dependent on Syk phosphorylation. | [11] |

| Syk and Vav | Yeast two-hybrid, Co-immunoprecipitation | Direct interaction requiring Syk catalytic activity and Vav SH2 domain. | [18] |

| Syk and p85 (PI3K) | In vitro binding assay | p85 binds to phosphorylated Syk. | [14] |

Table 2: Key Protein-Protein Interactions in the Syk Signaling Pathway. This table highlights some of the critical direct interactions downstream of Syk and the methods used to identify them.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the Syk signaling cascade. Below are protocols for key experiments frequently used in this field.

Objective: To determine if two proteins, in this case Syk and a putative downstream effector, interact in vivo.

Protocol:

-

Cell Lysis:

-

Culture cells of interest (e.g., B cells, mast cells) to the desired density.

-

Stimulate cells as required to activate the Syk pathway (e.g., with anti-IgM for B cells).

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% Nonidet P-40, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM EDTA) supplemented with protease and phosphatase inhibitors.[31]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody specific for the "bait" protein (e.g., anti-Syk antibody) and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.

-

-

Western Blot Analysis:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against the "prey" protein (the putative interacting partner).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Objective: To measure the enzymatic activity of Syk and assess the effect of inhibitors.

Protocol:

-

Reaction Setup:

-

Kinase Reaction:

-

Initiate the reaction by adding ATP (e.g., 10 µM) and [γ-33P]-ATP for radiometric detection or unlabeled ATP for luminescence-based detection.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Radiometric Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter to remove unincorporated [γ-33P]-ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Luminescence-based Detection (e.g., ADP-Glo™ Kinase Assay): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used to produce a luminescent signal that is proportional to the kinase activity.[5]

-

Objective: To detect the phosphorylation status of Syk and its downstream targets upon cellular stimulation.

Protocol:

-

Sample Preparation:

-

Prepare cell lysates as described in the Co-IP protocol.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk (Tyr525/526)) overnight at 4°C.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Syk).[32][33]

-

Visualizations of Signaling Pathways and Workflows

To facilitate a clearer understanding of the complex interactions within the Syk signaling cascade, the following diagrams have been generated using the DOT language.

Caption: Core signaling pathways downstream of Syk activation.

Caption: Experimental workflow for Co-Immunoprecipitation.

Caption: General workflow for an in vitro kinase assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. uniprot.org [uniprot.org]

- 7. pnas.org [pnas.org]

- 8. Regulation and function of syk tyrosine kinase in mast cell signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond | Semantic Scholar [semanticscholar.org]

- 11. Phospholipase C-gamma1 interacts with conserved phosphotyrosyl residues in the linker region of Syk and is a substrate for Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactome | Phosphorylation of PLC-gamma by p-BTK/p-SYK [reactome.org]

- 13. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactome | p85 regulatory unit of PI3K binds p-6Y-SYK [reactome.org]

- 15. Reactome | PI3K binds to p-6Y-SYK [reactome.org]

- 16. Syk Activation of Phosphatidylinositol 3-Kinase/Akt Prevents HtrA2-dependent Loss of X-linked Inhibitor of Apoptosis Protein (XIAP) to Promote Survival of Epstein-Barr Virus+ (EBV+) B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SYK inhibition modulates distinct PI3K/AKT- dependent survival pathways and cholesterol biosynthesis in diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functional and physical interactions of Syk family kinases with the Vav proto-oncogene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulatory and Signaling Properties of the Vav Family - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vav family proteins couple to diverse cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. Syk activation initiates downstream signaling events during human polymorphonuclear leukocyte phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. TNF activates Syk protein tyrosine kinase leading to TNF-induced MAPK activation, NF-kappaB activation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Classic and Novel Signaling Pathways Involved in Cancer: Targeting the NF-κB and Syk Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Syk-MyD88 Axis Is a Critical Determinant of Inflammatory-Response in Activated Macrophages [frontiersin.org]

- 29. Activation of Syk by Protein Kinase C-δ Regulates Thrombin-induced Intercellular Adhesion Molecule-1 Expression in Endothelial Cells via Tyrosine Phosphorylation of RelA/p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. reactionbiology.com [reactionbiology.com]

- 31. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Luxeptinib interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma | PLOS One [journals.plos.org]

- 33. Syk Antibody | Cell Signaling Technology [cellsignal.com]

In-Depth Technical Guide: Syk-IN-8, a Potent Spleen Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spleen tyrosine kinase (Syk) inhibitor, Syk-IN-8 (also identified as compound 19q). The document details its target protein, binding affinity, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.

Core Target and Binding Affinity

This compound is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various immune cells.[1] Aberrant Syk activation is linked to the pathogenesis of several hematological malignancies, making it a key therapeutic target.

This compound, also referred to as compound 19q in its discovery publication, demonstrates high-potency inhibition of the Syk enzyme.

| Compound Name | Target Protein | Binding Affinity (IC50) |

| This compound (19q) | Spleen Tyrosine Kinase (Syk) | 0.52 nM |

Experimental Protocols

Determination of this compound IC50 Value (In Vitro Kinase Assay)

The half-maximal inhibitory concentration (IC50) of this compound against the Syk enzyme was determined using a luminescent kinase assay, likely the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced from the kinase reaction, which correlates with kinase activity.

Materials:

-

Recombinant human Syk enzyme

-

This compound (compound 19q) dissolved in DMSO

-

Substrate: Poly (Glu, Tyr) 4:1

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase assay buffer.

-

Kinase Reaction Setup: The recombinant Syk enzyme and the substrate are mixed in the kinase assay buffer.

-

Inhibitor Addition: The diluted this compound or DMSO (as a vehicle control) is added to the enzyme/substrate mixture and incubated for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by adding a specific concentration of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and ATP Depletion: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP. This is typically incubated for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added. This reagent converts the ADP generated during the kinase reaction into ATP. The newly synthesized ATP is then used by a luciferase to generate a luminescent signal. This step is typically incubated for 30-60 minutes at room temperature.

-

Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

-

IC50 Calculation: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Western Blot Analysis of Downstream PLCγ2 Phosphorylation

To confirm the cellular activity of this compound, its effect on the phosphorylation of the downstream effector, Phospholipase C gamma 2 (PLCγ2), was assessed in Ramos cells, a human Burkitt's lymphoma B-cell line.

Materials:

-

Ramos cells

-

This compound (compound 19q)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-PLCγ2 (Tyr759) and anti-total-PLCγ2

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Ramos cells are cultured to a suitable density and then treated with various concentrations of this compound or DMSO for a specified duration.

-

Cell Lysis: After treatment, cells are harvested, washed with cold PBS, and then lysed on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

The membrane is then incubated with the primary antibody against phospho-PLCγ2 (p-PLCγ2) overnight at 4°C.

-

Following incubation, the membrane is washed multiple times with wash buffer.

-

The membrane is then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After further washes, the membrane is incubated with an ECL substrate.

-

-

Signal Detection and Analysis: The chemiluminescent signal is detected using an imaging system. The membrane can be stripped and re-probed with an antibody against total PLCγ2 to ensure equal protein loading. The band intensities are quantified, and the ratio of p-PLCγ2 to total PLCγ2 is calculated to determine the effect of this compound on PLCγ2 phosphorylation.

Signaling Pathways and Experimental Workflows

Syk Signaling Pathway in B-Cells

Spleen tyrosine kinase is a central component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79a and CD79b. This creates docking sites for the SH2 domains of Syk, leading to its recruitment and activation. Activated Syk then phosphorylates downstream adaptor proteins and enzymes, including PLCγ2, which ultimately leads to the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.

Caption: B-Cell Receptor (BCR) signaling pathway mediated by Syk.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of this compound involves a series of steps from compound preparation to data analysis.

Caption: Workflow for determining the IC50 of this compound.

Western Blot Experimental Workflow

The process of analyzing the effect of this compound on PLCγ2 phosphorylation follows a standard western blot procedure.

Caption: Workflow for Western Blot analysis of p-PLCγ2.

References

Structural Analysis of Inhibitor Binding to the Syk Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the structural analysis of inhibitor binding to the Spleen Tyrosine Kinase (Syk) domain. Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for various immune cell receptors, making it a significant therapeutic target for autoimmune diseases, inflammatory disorders, and hematological malignancies.[1][2][3] This document details the binding characteristics of the novel inhibitor, Syk-IN-8, presents quantitative data for its activity, and uses a representative crystal structure to illustrate the precise molecular interactions within the kinase's active site. Furthermore, it outlines the key experimental protocols used to generate such data and visualizes critical pathways and workflows.

Syk Kinase: Structure and Function

Spleen Tyrosine Kinase is a 72 kDa protein composed of two N-terminal Src homology 2 (SH2) domains, a C-terminal kinase (catalytic) domain, and linker regions connecting these domains.[4][5] In immune cells, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of receptors like the B-cell receptor (BCR) and Fc receptors (FcRs).[5][6] This interaction activates Syk, initiating a downstream signaling cascade involving effectors like Phospholipase C gamma (PLCγ) and Protein Kinase B (Akt), which ultimately regulates cellular responses such as proliferation, differentiation, and phagocytosis.[7][8] Given its central role, the development of selective Syk inhibitors is a major focus of drug discovery.[2][6]

Quantitative Data for Syk Inhibitor Binding

The potency of a kinase inhibitor is typically quantified by its IC50 value, which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. The inhibitor this compound (also identified as compound 19q in its discovery study) has demonstrated potent activity against the Syk kinase.[9] The structural basis for how such inhibitors bind is determined through techniques like X-ray crystallography, which provides high-resolution data on the protein-ligand complex.

While a specific crystal structure for this compound in complex with Syk is not yet publicly available, numerous structures with other potent inhibitors have been solved. For the purpose of this guide, we will use the high-resolution crystal structure of Syk in complex with the inhibitor NMS-0963 (PDB ID: 8RRZ) as a representative example to analyze the binding site interactions.[10]

Table 1: In Vitro Potency of this compound

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

|---|

| this compound (compound 19q) | Syk | Kinase Activity Assay | 2.5 |[9] |

Table 2: Representative Crystallographic Data for an Inhibitor-Bound Syk Kinase Domain

| PDB ID | Inhibitor | Organism | Resolution (Å) | R-Value Free | R-Value Work | Reference |

|---|

| 8RRZ | NMS-0963 | Homo sapiens | 1.75 | 0.214 | 0.180 |[10] |

Structural Analysis of the Syk Kinase-Inhibitor Complex

The crystal structure of the Syk kinase domain reveals a canonical two-lobed architecture typical of protein kinases. The inhibitor binds in the ATP-binding pocket located at the interface between the N-lobe and the C-lobe. Analysis of representative structures, such as PDB ID 8RRZ, highlights key interactions that are crucial for high-affinity binding.

Key binding site residues in Syk often include:

-

Hinge Region: The inhibitor typically forms one or more hydrogen bonds with the backbone atoms of residues in the hinge region (e.g., Ala451, Glu449), mimicking the interaction of the adenine moiety of ATP.

-

Hydrophobic Pockets: The inhibitor occupies hydrophobic pockets within the active site, making van der Waals contacts with residues such as Leu377, Val385, and Leu501.

-

Gatekeeper Residue: The nature of the "gatekeeper" residue (Met448 in Syk) influences the size and shape of the binding pocket and is a key determinant of inhibitor selectivity.

-

Solvent-Exposed Region: Moieties of the inhibitor can extend towards the solvent-exposed region, providing opportunities to engineer properties like solubility and cell permeability.

The detailed understanding of these interactions derived from high-resolution crystal structures is fundamental for structure-based drug design and the optimization of inhibitor potency and selectivity.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for understanding the context of Syk inhibition. The following diagrams, rendered using Graphviz, illustrate the Syk signaling pathway, the workflow for determining a co-crystal structure, and the logical flow of a structure-activity relationship (SAR) study.

Caption: Syk ITAM-dependent signaling pathway.

Caption: Experimental workflow for protein-inhibitor X-ray crystallography.

References

- 1. rcsb.org [rcsb.org]

- 2. promega.com [promega.com]

- 3. mdpi.com [mdpi.com]

- 4. promega.com [promega.com]

- 5. rcsb.org [rcsb.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcsb.org [rcsb.org]

- 8. uniprot.org [uniprot.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rcsb.org [rcsb.org]

- 11. Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinas ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08769F [pubs.rsc.org]

In Vivo Efficacy of Syk-IN-8 in Animal Models of Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in various B-cell malignancies due to its central role in B-cell receptor (BCR) signaling. Inhibition of Syk can disrupt pro-survival signals and induce apoptosis in lymphoma cells. This technical guide provides a comprehensive overview of the in vivo efficacy of the novel Syk inhibitor, Syk-IN-8 (also known as compound 19q), in animal models of lymphoma. Due to the limited public availability of detailed in vivo data for this compound, this guide also incorporates representative data and protocols from other well-characterized Syk inhibitors to provide a thorough understanding of the preclinical evaluation of this class of compounds.

Introduction to this compound

This compound is a potent and novel inhibitor of Spleen tyrosine kinase. It belongs to a class of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives and has demonstrated significant antiproliferative activity against various hematological tumor cells in preclinical studies.[1] The primary mechanism of action of Syk inhibitors involves binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation.[2] This blockade disrupts downstream signaling pathways crucial for the survival and proliferation of malignant B-cells.[2]

Syk Signaling Pathway in Lymphoma

Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of the B-cell receptor (BCR).[3] Upon antigen binding to the BCR, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer and is activated through phosphorylation. Activated Syk then initiates a cascade of downstream signaling events, including the activation of pathways such as PI3K/AKT and NF-κB, which are critical for the survival and proliferation of lymphoma cells.

Caption: Simplified Syk signaling pathway in B-cell lymphoma and the point of intervention by this compound.

In Vivo Efficacy of this compound

Summary of Available Data

The primary publication on this compound (compound 19q) reports its in vivo efficacy in a mouse xenograft model using the MV4-11 cell line, which is typically used as a model for acute myeloid leukemia but also expresses Syk. The study demonstrated that this compound has "impressive efficacy at a low dosage (1 mg/kg/day)... without affecting the body weight of the mice."[1]

Note: Detailed quantitative data and graphical representations of tumor growth inhibition and survival from this study are not publicly available in the accessed resources. Therefore, the following sections present representative data from other well-characterized Syk inhibitors to illustrate the typical in vivo efficacy observed with this class of drugs in lymphoma models.

Representative In Vivo Efficacy of Other Syk Inhibitors in Lymphoma Models

To provide a comprehensive understanding of the potential of Syk inhibition in vivo, this section summarizes data from preclinical studies of other notable Syk inhibitors.

| Syk Inhibitor | Animal Model | Cell Line | Key Efficacy Findings | Reference |

| Fostamatinib (R788) | Murine NHL model | Eμ-MYC/BCRHEL | Led to acute tumor remission and extended mouse survival. | [4] |

| TAK-659 | Animal models | DLBCL (GCB and non-GCB subtypes) | Exhibited dose-dependent tumor-inhibitory properties across both subtypes. | [5][6] |

| SKLB-850 | BCL xenograft models | Ramos and HBL-1 | Considerably suppressed tumor growth in a dose-dependent manner. | |

| Genetic Syk Inhibition | Rag1-/- recipient mice | DBL-114 (murine NHL-like) | Tumor cells deficient in Syk failed to expand in vivo. | [4] |

Experimental Protocols for In Vivo Lymphoma Models

Detailed experimental protocols are crucial for the accurate assessment of a drug's in vivo efficacy. The following sections provide a representative methodology for a xenograft lymphoma model, based on common practices in the field.

Cell Line and Animal Models

-

Cell Lines: A variety of human lymphoma cell lines are utilized for xenograft studies, including but not limited to:

-

Diffuse Large B-cell Lymphoma (DLBCL): TMD8, U2932, HBL-1, SU-DHL-4

-

Burkitt's Lymphoma: Ramos

-

Acute Myeloid Leukemia (Syk-expressing): MV4-11

-

-

Animal Models: Immunocompromised mice are essential for establishing human tumor xenografts. Commonly used strains include:

-

NOD-SCID (Non-obese diabetic/severe combined immunodeficient)

-

NSG (NOD scid gamma)

-

BALB/c nude mice

-

Experimental Workflow